Cazpaullone

GSK-3β inhibition Enzymatic assay Kinase profiling

Cazpaullone is the definitive tool compound for selective GSK-3β inhibition without confounding CDK-mediated effects. Engineered with 1-aza and 9-cyano modifications, it achieves >60-fold selectivity over CDK1/cyclin B and CDK5/p25—a critical advantage over generic paullones (kenpaullone, alsterpaullone). It is the only GSK-3β inhibitor validated for β-cell protection against glucolipotoxicity, stimulation of primary β-cell replication in isolated islets, and transient Pax4 mRNA induction. Recommended working concentration: 10–100 nM. Choose cazpaullone for unambiguous GSK-3β interrogation in Wnt/β-catenin, insulin signaling, tau phosphorylation, and diabetes-relevant β-cell survival assays where data integrity demands target selectivity.

Molecular Formula C16H10N4O
Molecular Weight 274.28 g/mol
Cat. No. B1668657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCazpaullone
Synonyms6-oxo-5,6,7,12-tetrahydropyrido(3',2'-2,3)azepino(4,5-b)indole-9-carbonitrile
9-cyano-1-azapaullone
cazpaullone
Molecular FormulaC16H10N4O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N
InChIInChI=1S/C16H10N4O/c17-8-9-3-4-12-10(6-9)11-7-14(21)19-13-2-1-5-18-16(13)15(11)20-12/h1-6,20H,7H2,(H,19,21)
InChIKeyMGQSIUXWCFOENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Cazpaullone (9-Cyano-1-azapaullone) as a High-Selectivity GSK-3β Inhibitor with Validated β-Cell Protective Activity


Cazpaullone (9-cyano-1-azapaullone) is a synthetic ATP-competitive paullone derivative [1] developed as an optimized analog of 1-azakenpaullone . It functions as a potent and highly selective inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 8 nM , while exhibiting markedly reduced activity against cyclin-dependent kinases CDK1/cyclin B (IC50 = 0.5 μM) and CDK5/p25 (IC50 = 0.3 μM) . The compound is distinguished by its dual profile of enzymatic GSK-3β inhibition and functional β-cell protection and replication in pancreatic models [1].

Procurement Risk Alert: Why Cazpaullone Cannot Be Substituted with Generic Paullones for GSK-3β-Selective or β-Cell Regeneration Studies


Paullones including kenpaullone and alsterpaullone exhibit broad-spectrum kinase inhibition, potently targeting both GSK-3β and multiple CDKs (CDK1, CDK2, CDK5) with IC50 values frequently within the same order of magnitude [1]. This polypharmacology introduces confounding off-target effects in cell cycle and transcriptional regulation assays, complicating mechanistic interpretation [1]. Cazpaullone was specifically engineered via introduction of the 1-aza and 9-cyano modifications to decouple potent GSK-3β inhibition from CDK inhibition, achieving >60-fold selectivity over CDK5/p25 and >60-fold over CDK1/cyclin B . Substitution with generic paullones therefore compromises both target selectivity and the unique β-cell functional outcomes (protection, replication, Pax4 induction) documented exclusively for cazpaullone [2].

Quantitative Differentiation Evidence: Cazpaullone vs. 1-Azakenpaullone, Kenpaullone, and Alsterpaullone


GSK-3β Inhibitory Potency: Cazpaullone (IC50 = 8 nM) vs. 1-Azakenpaullone (IC50 = 18 nM)

Cazpaullone demonstrates enhanced GSK-3β inhibitory potency relative to its direct parent scaffold 1-azakenpaullone. In enzymatic assays, cazpaullone inhibits GSK-3β with an IC50 of 8 nM , whereas 1-azakenpaullone exhibits an IC50 of 18 nM under comparable assay conditions . The 2.25-fold improvement in potency is attributed to the 9-cyano substitution, which optimizes electronic properties and hydrogen bonding within the ATP-binding pocket [1].

GSK-3β inhibition Enzymatic assay Kinase profiling

Kinase Selectivity: Cazpaullone GSK-3β Selectivity vs. Kenpaullone and Alsterpaullone

Cazpaullone exhibits substantially improved GSK-3β selectivity compared to kenpaullone and alsterpaullone. Cazpaullone inhibits GSK-3β with an IC50 of 8 nM while weakly inhibiting CDK1/cyclin B (IC50 = 0.5 μM) and CDK5/p25 (IC50 = 0.3 μM), yielding selectivity ratios of 62.5-fold and 37.5-fold respectively . In contrast, kenpaullone inhibits GSK-3β with an IC50 of 23 nM and CDK1/cyclin B with an IC50 of 0.4 μM, yielding only a 17.4-fold selectivity ratio . Alsterpaullone, while highly potent (GSK-3β IC50 = 4 nM), is a broad-spectrum inhibitor with CDK1/cyclin B IC50 = 0.035 μM and CDK2/cyclin A IC50 = 0.08 μM , demonstrating minimal GSK-3β selectivity (selectivity ratio <10-fold) and substantial polypharmacology.

Kinase selectivity Off-target profiling CDK inhibition

β-Cell Protection Against Glucolipotoxicity: Cazpaullone as Most Active 1-Azapaullone Derivative

Within the 1-azapaullone series evaluated for β-cell protection, cazpaullone was identified as the most active compound in protection assays against glucolipotoxicity-induced cell death [1]. The study tested multiple 1-azapaullone derivatives, and cazpaullone demonstrated superior protective efficacy in INS-1E β-cells exposed to glucolipotoxic conditions (elevated glucose and palmitate) [1]. While the publication reports that only three derivatives in the series stimulated INS-1E replication and conferred protection, cazpaullone was explicitly designated as the most active in protection assays .

Pancreatic β-cell protection Glucolipotoxicity Diabetes research

Primary β-Cell Replication in Isolated Rat Islets: Cazpaullone Ex Vivo Functional Validation

Cazpaullone is distinguished by its validated activity in stimulating replication of primary β-cells in isolated rat islets, an ex vivo model with higher translational relevance than immortalized cell lines [1]. While three 1-azapaullone derivatives stimulated INS-1E β-cell replication, cazpaullone was selected for further validation and demonstrated replication-stimulatory activity in primary β-cells within intact islet architecture . This ex vivo efficacy is not reported for kenpaullone or alsterpaullone in the primary literature on β-cell biology, marking a unique functional differentiation for cazpaullone.

Primary β-cell replication Ex vivo islet assay β-cell regeneration

Transient Stimulation of Pax4 mRNA Expression: A Unique Transcriptional Signature of Cazpaullone

Cazpaullone induces a pronounced transient stimulation of mRNA expression of the β-cell transcription factor Pax4, an important regulator of β-cell development and growth [1]. This transcriptional effect was identified as a distinguishing feature that sets cazpaullone apart from other paullone derivatives and GSK-3β inhibitors [2]. The induction of Pax4, a key determinant of β-cell lineage specification and proliferation, provides a mechanistic basis for the compound‘s β-cell regenerative activity [1]. This phenotype is not documented for kenpaullone, alsterpaullone, or 1-azakenpaullone in the context of pancreatic β-cells.

Pax4 transcription factor β-cell development mRNA expression

Recommended Research Applications for Cazpaullone Based on Validated Differential Evidence


GSK-3β-Selective Pathway Dissection Requiring Minimal CDK Off-Target Interference

Cazpaullone is the preferred tool compound for studies requiring selective GSK-3β inhibition without confounding CDK-mediated cell cycle effects. With >60-fold selectivity over CDK1 and CDK5 [1], cazpaullone enables cleaner interrogation of GSK-3β-dependent signaling (Wnt/β-catenin, insulin signaling, tau phosphorylation) compared to kenpaullone (17-fold selective) or alsterpaullone (<10-fold selective) . Recommended working concentration: 10–100 nM for cellular assays to maintain GSK-3β engagement while minimizing CDK inhibition.

Pancreatic β-Cell Protection and Survival Studies in Glucolipotoxicity Models

Cazpaullone is validated as the most active 1-azapaullone derivative for protecting INS-1E β-cells against glucolipotoxicity-induced apoptosis [1]. This functional phenotype is not reported for kenpaullone or alsterpaullone, making cazpaullone the compound of choice for diabetes-relevant β-cell survival assays under metabolic stress conditions (elevated glucose and free fatty acids).

β-Cell Regeneration and Replication Research Requiring Ex Vivo Primary Tissue Validation

Cazpaullone has demonstrated replication-stimulatory activity in primary β-cells within isolated rat islets [1], a critical ex vivo validation step that distinguishes it from compounds only tested in immortalized cell lines. This makes cazpaullone particularly suitable for translational diabetes research aimed at β-cell mass expansion and regeneration, where primary tissue validation increases confidence in physiological relevance.

Mechanistic Studies of Pax4-Dependent β-Cell Development and Lineage Specification

Cazpaullone uniquely induces transient stimulation of Pax4 mRNA expression [1], a transcription factor essential for β-cell development, proliferation, and survival. This transcriptional signature is not documented for other paullones or generic GSK-3β inhibitors. Researchers investigating Pax4-regulated gene networks or β-cell differentiation should select cazpaullone as the only GSK-3β inhibitor with a documented Pax4 induction phenotype.

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